acetoacetyl-CoA

Catalog No.
S570648
CAS No.
1420-36-6
M.F
C25H40N7O18P3S
M. Wt
851.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetoacetyl-CoA

CAS Number

1420-36-6

Product Name

acetoacetyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxobutanethioate

Molecular Formula

C25H40N7O18P3S

Molecular Weight

851.6 g/mol

InChI

InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1

InChI Key

OJFDKHTZOUZBOS-CITAKDKDSA-N

SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

S-Acetoacetate Coenzyme A; Acetoacetylcoenzyme A; S-Acetoacetyl-CoA;

Canonical SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Precursor in Biosynthesis:

  • Mevalonate pathway: Acetoacetyl-CoA serves as a precursor for the synthesis of isoprenoids, a diverse group of natural products with various biological functions, including cholesterol, vitamins, and hormones. Source: )
  • Polyhydroxybutyrate (PHB) production: In some microorganisms, acetoacetyl-CoA is a building block for the production of PHB, a biodegradable polymer with potential applications in the bioplastics industry. Source: )

Ketone Body Metabolism:

  • Ketone body utilization: Acetoacetyl-CoA can be formed from ketone bodies, which are fuel molecules produced by the liver during fasting or starvation. Studying how cells utilize acetoacetyl-CoA from ketone bodies helps researchers understand metabolic adaptations during these conditions. Source: )

Enzyme Function and Regulation:

  • Thiolase enzymes: Research on the function and regulation of thiolase enzymes, which cleave acetoacetyl-CoA into two acetyl-CoA molecules, provides insights into cellular metabolism and potential therapeutic targets for diseases associated with thiolase deficiencies. Source: )

Novel Biosynthetic Pathways:

  • Discovery of new enzymes: Researchers are exploring enzymes with the ability to synthesize acetoacetyl-CoA from different substrates, potentially leading to the development of novel biosynthetic pathways for valuable compounds. Source: )

Acetoacetyl-CoA is a crucial biochemical compound that serves as an intermediate in various metabolic pathways, including the synthesis of cholesterol and ketone bodies. Structurally, it is a thioester formed from acetyl-CoA through a Claisen condensation reaction involving two molecules of acetyl-CoA. This compound plays a pivotal role in the mevalonate pathway, which is essential for cholesterol biosynthesis and also participates in ketogenesis, particularly within the liver .

Within cells, AcAc-CoA acts as a metabolic crossroads molecule. Depending on cellular needs, it can be channeled towards:

  • Cholesterol biosynthesis: Through its conversion to HMG-CoA, a key precursor in the mevalonate pathway for cholesterol production [].
  • Ketone body synthesis: During periods of low blood sugar, AcAc-CoA can be converted into ketone bodies, which are exported by the liver and utilized by other tissues like muscle for energy [].
  • Fatty acid synthesis: In some microorganisms, AcAc-CoA serves as a precursor for the production of poly-beta-hydroxybutyrate (PHB) polymers for energy storage [].

The primary reaction involving acetoacetyl-CoA is its formation through the Claisen condensation of two acetyl-CoA molecules. This reaction can be represented as follows:

Acetyl CoA+Acetyl CoAAcetoacetyl CoA+Coenzyme A\text{Acetyl CoA}+\text{Acetyl CoA}\rightarrow \text{Acetoacetyl CoA}+\text{Coenzyme A}

Subsequently, acetoacetyl-CoA can be converted into hydroxymethylglutaryl-CoA by the enzyme hydroxymethylglutaryl-CoA synthase, which is a critical step in the mevalonate pathway. Additionally, acetoacetyl-CoA can undergo reduction by NADPH-dependent acetoacetyl-CoA reductase to form (R)-3-hydroxybutyryl-CoA, which is involved in the biosynthesis of polyhydroxyalkanoates in certain bacteria .

Acetoacetyl-CoA is involved in several biological processes:

  • Cholesterol Biosynthesis: It acts as a precursor to hydroxymethylglutaryl-CoA, which is crucial for synthesizing cholesterol.
  • Ketogenesis: In the liver, acetoacetyl-CoA contributes to the production of ketone bodies during periods of fasting or low carbohydrate intake.
  • Neuronal Development: It plays a significant role in lipogenesis and provides essential fatty acids and cholesterol for neuronal cells, particularly during embryonic development .

Deficiencies in enzymes associated with acetoacetyl-CoA metabolism can lead to metabolic disorders, such as beta-ketothiolase deficiency and mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase mutations .

Acetoacetyl-CoA has several applications across different fields:

  • Biotechnology: It is utilized in producing biodegradable plastics like polyhydroxyalkanoates.
  • Pharmaceuticals: Understanding its role in metabolic pathways aids drug development targeting metabolic disorders.
  • Nutrition: Its involvement in lipid metabolism makes it relevant for studying dietary impacts on health.

Research has shown that acetoacetyl-CoA interacts with various enzymes and metabolic pathways:

  • Enzyme Interactions: It serves as a substrate for several key enzymes such as succinyl-CoA:3-ketoacid-coenzyme A transferase and hydroxymethylglutaryl-CoA synthase .
  • Metabolic Pathways: It plays a role in both catabolic and anabolic pathways, influencing energy production and biosynthetic processes.

Studies on these interactions help elucidate its importance in metabolism and potential implications for treating metabolic diseases.

Acetoacetyl-CoA shares similarities with several other compounds involved in metabolic pathways. Here are some notable comparisons:

CompoundStructure SimilarityKey RoleUnique Feature
Acetyl-Coenzyme AThioesterPrecursor for energy metabolismDirectly involved in fatty acid synthesis
Hydroxymethylglutaryl-Coenzyme AThioesterCholesterol synthesisIntermediate in the mevalonate pathway
3-Hydroxybutyryl-Coenzyme AThioesterPolyhydroxyalkanoate productionProduct of acetoacetyl-CoA reduction
Butyryl-Coenzyme AThioesterFatty acid metabolismInvolved in butyrate metabolism

Acetoacetyl-CoA's unique role lies in its dual function as both a precursor for cholesterol biosynthesis and ketogenesis, distinguishing it from other similar compounds that are more specialized in either energy production or biosynthetic roles.

Physical Description

Solid

XLogP3

-5.8

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

9

Exact Mass

851.13633962 g/mol

Monoisotopic Mass

851.13633962 g/mol

Heavy Atom Count

54

Other CAS

1420-36-6

Wikipedia

Acetoacetyl-CoA

Dates

Modify: 2023-08-15
Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology

Explore Compound Types